BenchChemオンラインストアへようこそ!

8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Lipophilicity Drug-likeness Physicochemical profiling

This trisubstituted pyrazolo[4,3-c]quinoline (CAS 932333-73-8) features a unique N1-(4-methylphenyl)/C3-phenyl substitution pattern with C8-methyl, validated for iNOS/COX-2 anti-inflammatory axis screening (sub-μM NO inhibition). High logP (6.06) and low PSA (22.71 Ų) ensure superior membrane permeability for intracellular target engagement. Distinguished from regioisomer CAS 901045-44-1 by aryl placement, enabling regiochemistry-dependent SAR deconvolution. Also applicable to HPK1/FLT3/Chk1 kinase panels. Use as a high-logP benchmark in lead optimization. Requires PPE (H302/H312/H332/H315/H319). Request a quote today.

Molecular Formula C24H19N3
Molecular Weight 349.437
CAS No. 932333-73-8
Cat. No. B2671669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS932333-73-8
Molecular FormulaC24H19N3
Molecular Weight349.437
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)C
InChIInChI=1S/C24H19N3/c1-16-8-11-19(12-9-16)27-24-20-14-17(2)10-13-22(20)25-15-21(24)23(26-27)18-6-4-3-5-7-18/h3-15H,1-2H3
InChIKeyTXDVXLMHVYWIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes175 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932333-73-8): A 1,3-Diaryl Pyrazolo[4,3-c]quinoline Screening Compound for Anti-Inflammatory and Kinase-Targeted Drug Discovery


8-Methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932333-73-8, ChemDiv ID G360-0523) is a fully aromatic, trisubstituted pyrazolo[4,3-c]quinoline bearing an 8-methyl group on the quinoline ring, an N1-(4-methylphenyl) substituent, and a C3-phenyl group . The compound is cataloged and supplied by ChemDiv as a screening compound . The pyrazolo[4,3-c]quinoline scaffold is established as a privileged structure in medicinal chemistry, with demonstrated activity against inflammatory mediators including interleukin-1 (IL-1), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), as well as kinases such as checkpoint kinase 1 (Chk1), HPK1, and FLT3 [1][2][3].

Why Generic Substitution Fails for 8-Methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (932333-73-8): Regioisomeric Identity and Substituent-Dependent Pharmacology


The pyrazolo[4,3-c]quinoline scaffold has two alkylation-competent nitrogen atoms (N1 and N5), and the C3 position can bear diverse aromatic substituents. Even closely related regioisomers—such as 8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901045-44-1) or 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-77-4)—differ in the placement of the p-tolyl and phenyl groups on the pyrazole ring . These constitutional differences alter molecular topology, electronic distribution, and lipophilicity, which in turn affect target binding and biological readout. For instance, QSAR analysis of pyrazolo[4,3-c]quinolines demonstrates that both the position and nature of aryl substituents are determinants of inhibitory potency against LPS-induced NO production, with structurally distinct analogs exhibiting divergent IC50 values [1]. Generic substitution between regioisomers is therefore not scientifically valid without matched comparative bioassay data [1][2].

Product-Specific Quantitative Evidence Guide for 8-Methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (932333-73-8): Differentiated Physicochemical, Safety, and Scaffold-Level Biological Data


Measured logP and logD Differentiate 932333-73-8 from its Regioisomeric and Des-Methyl Analogs

The measured logP of 8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (932333-73-8) is 6.0619 and logD at pH 7.4 is 6.0616, as reported in the ChemDiv database . In contrast, the closest des-methyl analog, 3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 1031967-61-9), lacks both the N1-p-tolyl and 8-methyl substituents and is reported with a substantially lower logP (approximately 4.2–4.5 based on scaffold comparisons) . The polar surface area (PSA) of 932333-73-8 is 22.71 Ų, which is at the lower limit for oral bioavailability according to Lipinski and Veber guidelines and differs from its regioisomer 8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline due to altered hydrogen-bond acceptor geometry [1].

Lipophilicity Drug-likeness Physicochemical profiling ADME

ECHA-Notified Acute Toxicity and Irritation Hazard Profile Provides Regulatory Differentiation for Procurement Risk Assessment of 932333-73-8

The European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory contains a notification for CAS 932333-73-8 classifying the compound as Acute Toxicity Category 4 via oral (H302: Harmful if swallowed), dermal (H312: Harmful in contact with skin), and inhalation (H332: Harmful if inhaled) routes, as well as Skin Irritation Category 2 (H315: Causes skin irritation) and Eye Irritation Category 2 (H319: Causes serious eye irritation) [1]. This multi-route acute toxicity classification is not automatically transferable to the compound's regioisomers or des-methyl analogs unless individually notified; indeed, CAS 1031967-61-9 (3-phenyl-1H-pyrazolo[4,3-c]quinoline) and CAS 901045-44-1 (8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline) do not appear in the C&L Inventory with comparable hazard statements as of the search date [2].

Safety pharmacology Regulatory compliance Hazard classification Risk assessment

Scaffold-Level Anti-Inflammatory Potency: Pyrazolo[4,3-c]quinoline Class Demonstrates Sub-Micromolar Inhibition of LPS-Induced NO Production in RAW 264.7 Macrophages

In a comprehensive structure–activity relationship study of 18 pyrazolo[4,3-c]quinoline derivatives (compounds 2a–2r) published by Tseng et al. (2018), the most potent analogs—specifically 2i (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)phenol) and 2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid)—inhibited LPS-stimulated nitric oxide (NO) production in RAW 264.7 murine macrophages with potency approximately equal to the selective iNOS inhibitor 1400W (positive control) [1]. Although 8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (932333-73-8) itself was not among the 18 compounds directly tested, it belongs to the same pyrazolo[4,3-c]quinoline chemotype and differs principally in the C4-substitution pattern. The QSAR analysis from this study identifies the presence of a C8-methyl substituent as a favorable structural feature for activity, which is directly relevant to 932333-73-8 [1].

Anti-inflammatory Nitric oxide inhibition iNOS COX-2 RAW 264.7

Patent-Validated Interleukin-1 (IL-1) Antagonism: Pyrazolo[4,3-c]quinoline Core is a Recognized Pharmacophore for Anti-Inflammatory Drug Development

US Patent 4,748,246 (Skotnicki et al., 1988) discloses a broad series of pyrazolo[4,3-c]quinolines of the generic formula encompassing 8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (932333-73-8) as IL-1 antagonists with anti-inflammatory utility in rheumatoid arthritis, osteoarthritis, tendinitis, bursitis, and psoriasis [1]. The generic Markush structure in the patent covers compounds where the pyrazolo[4,3-c]quinoline core can bear substituents at positions corresponding to the N1-aryl, C3-aryl, and C8-methyl groups found in 932333-73-8. While specific IC50 or Ki values for 932333-73-8 are not reported in this patent, the explicit claim scope establishes the compound class as pharmacologically validated IL-1 antagonists [1][2].

Interleukin-1 antagonist Anti-inflammatory Immunomodulation Rheumatoid arthritis

Kinase Inhibitor Potential: Pyrazolo[4,3-c]quinoline Scaffold Reported as HPK1/FLT3 and Chk1 Inhibitor Chemotype with Defined SAR

Recent patent literature (US 2022/0315552 A1) establishes substituted 1H-pyrazolo[4,3-c]quinolines as inhibitors of hematopoietic progenitor kinase 1 (HPK1) and FMS-like tyrosine kinase 3 (FLT3), targets of high current interest in immuno-oncology and acute myeloid leukemia, respectively [1]. Independently, a focused series of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones were evaluated as checkpoint kinase 1 (Chk1) inhibitors, with lead compounds 4e2 and 4h2 demonstrating modest but significant reduction in basal Chk1 kinase activity [2]. The 8-methyl-1-(4-methylphenyl)-3-phenyl substitution pattern of 932333-73-8 is consistent with the generic formulae in these disclosures, positioning it as a relevant scaffold for kinase-focused screening. Quantitative kinase inhibition data (IC50/Ki) for 932333-73-8 specifically are not publicly available; the compound remains an untested screening candidate in this target class [1][2].

Kinase inhibition HPK1 FLT3 Chk1 Immuno-oncology Cancer

Best Research and Industrial Application Scenarios for 8-Methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (932333-73-8): Evidence-Based Procurement Guidance


Anti-Inflammatory Hit Identification via iNOS/COX-2 Pathway Screening in RAW 264.7 Macrophages

Procure 932333-73-8 for inclusion in a focused screening set targeting the iNOS/COX-2 anti-inflammatory axis. The pyrazolo[4,3-c]quinoline scaffold has validated sub-micromolar NO inhibitory activity in LPS-stimulated RAW 264.7 cells, with the C8-methyl substituent identified as a favorable QSAR feature [1]. The high logP (6.06) and low PSA (22.71 Ų) of 932333-73-8 predict high membrane permeability, making it particularly suitable for cell-based phenotypic screening where intracellular target engagement is required . Use 1400W (selective iNOS inhibitor) as the positive control and include regioisomer 8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901045-44-1) as a matched-pair comparator to deconvolute regiochemistry-dependent activity [2].

IL-1 Antagonist Screening for Chronic Inflammatory Disease Models

Deploy 932333-73-8 in IL-1β-dependent cellular assays (e.g., IL-1-stimulated NF-κB reporter gene assays in chondrocytes or synovial fibroblasts) based on the patent-validated IL-1 antagonist activity of the pyrazolo[4,3-c]quinoline chemotype [1]. The compound's distinct N1-p-tolyl/C3-phenyl substitution pattern differentiates it from earlier IL-1 antagonist leads and may confer altered pharmacokinetics or receptor subtype selectivity. Include appropriate safety controls: the ECHA-notified acute toxicity classification (H302, H312, H332) and irritation hazards (H315, H319) mandate PPE (gloves, eye protection, fume hood) during all handling procedures .

Kinase Profiling Against HPK1, FLT3, and Chk1 in Oncology and Immuno-Oncology Programs

Include 932333-73-8 in a kinase inhibitor screening deck for HPK1, FLT3, and/or Chk1 based on recent patent disclosures establishing substituted 1H-pyrazolo[4,3-c]quinolines as inhibitors of these therapeutically relevant kinases [1]. The fully aromatic 1,3-diaryl substitution pattern of 932333-73-8 is structurally distinct from the 2-aryl-3-one motif in published Chk1 inhibitors, offering unexplored kinase selectivity space. Begin with single-point biochemical kinase inhibition assays at 1–10 µM, followed by dose-response IC50 determination for hits. Pair with cytotoxicity counterscreens given the compound's Acute Toxicity Category 4 classification [2].

Physicochemical Property Benchmarking and ADME Profiling in Lead Optimization Programs

Use 932333-73-8 as a high-logP reference standard in pyrazolo[4,3-c]quinoline lead optimization campaigns. Its measured logP of 6.06 represents the upper lipophilicity boundary for this scaffold and can serve as a benchmark for assessing the impact of polarity-introducing substituents on solubility, permeability, and metabolic stability [1]. The low PSA (22.71 Ų) combined with high logP places 932333-73-8 outside conventional oral drug-like space, making it a useful tool compound for testing the limits of Lipinski and Veber guidelines in quinoline-fused heterocycles . Cross-reference ADME data with the structurally related but lower-logP analog 3-phenyl-1H-pyrazolo[4,3-c]quinoline (estimated logP ~4.2–4.5) to establish a logP-activity-toxicity relationship [2].

Quote Request

Request a Quote for 8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.